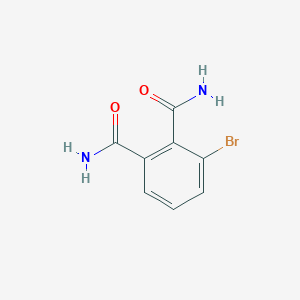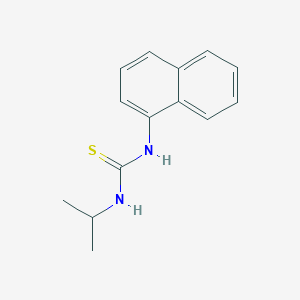![molecular formula C10H10O2 B6612959 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 33223-77-7](/img/structure/B6612959.png)
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methylbicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a unique organic compound with a bicyclic structure It is characterized by its fused ring system, which includes a cyclobutene ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several methods. One common approach involves the enzymatic esterification of racemic acid to obtain optically pure acid . The acid can then be converted into the optically pure amide, which is subsequently reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, given the appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.
Applications De Recherche Scientifique
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the same bicyclic structure but lacks the methyl and carboxylic acid groups.
4-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Similar structure with a methyl group at a different position.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: An ester derivative of the compound.
Uniqueness
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and carboxylic acid groups influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-10(9(11)12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMCZQZXEMONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B6612891.png)




![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)



![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)

